![molecular formula C₂₆H₄₁NNa₂O₇S B1141794 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt CAS No. 64936-82-9](/img/structure/B1141794.png)

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bile acid derivatives often involves complex organic reactions to introduce specific functional groups or to modify the steroid backbone. For instance, the dehydration of chenodeoxycholic acid with concentrated hydrochloric acid has been shown to produce various dehydration products, including 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid, which is a result of specific structural modifications to the bile acid molecule (Harano et al., 1977). This indicates the complexity and specificity of chemical reactions involved in the synthesis of bile acid derivatives.

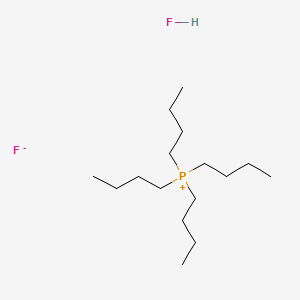

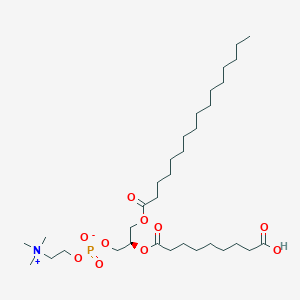

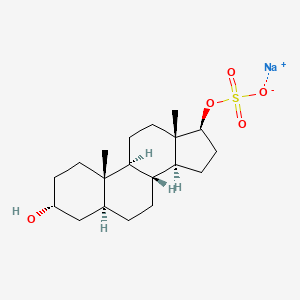

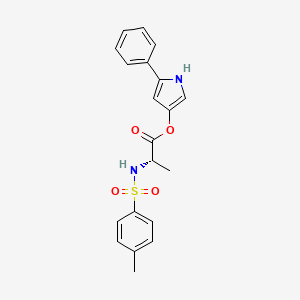

Molecular Structure Analysis

The molecular structure of bile acid derivatives, including the specific compound , is characterized by the presence of a steroid nucleus with various functional groups attached, such as hydroxyl, carboxyl, and in this case, sulfate and amide groups. These modifications can alter the molecule's conformation, polarity, and interaction with biological membranes and enzymes. The crystal structure analysis and hydrogen bonding patterns of related bile acids provide insights into their molecular interactions and stability (Valkonen et al., 2009).

Chemical Reactions and Properties

Bile acid derivatives can undergo various chemical reactions, reflecting their complex chemical properties. For example, the introduction of a sulfate group can enhance the compound's solubility in water, while the presence of an amide linkage may affect its reactivity and interaction with proteins. The chemical synthesis of bile acid derivatives often reveals their reactivity and the potential for further chemical modifications (Iida et al., 2002).

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Research on hydroxycinnamic acids (HCAs) and their derivatives has shown significant biological properties, including antioxidant activity. Studies have focused on understanding the structure-activity relationships (SARs) of these compounds, highlighting the importance of certain structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring for their activity. These findings suggest optimization of molecular structures could lead to more potent antioxidants useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Nutraceuticals and Food Additives

Chlorogenic acid, a member of the hydroxycinnamic acid family, exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for preventing and treating metabolic syndrome has been documented, alongside its utility as a natural antimicrobial and antioxidant food additive. This underscores the potential for similar compounds in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Biotechnological and Industrial Applications

The review of biomass-derived levulinic acid showcases its application in drug synthesis, indicating that derivatives of similar complex compounds can significantly contribute to the pharmaceutical industry by offering routes to synthesize drugs more efficiently and with lower costs. This highlights the broader application of such chemical compounds in medicine and industry, suggesting a potential area of interest for research related to "3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt" (Zhang et al., 2021).

Environmental and Ecological Considerations

The investigation into the environmentally friendly alternatives for acid cleaning and corrosion inhibition, such as sulfamic acid, suggests that exploring the applications of various chemical compounds can lead to more sustainable industrial practices. This area of research is critical for developing safer, more effective methods for material maintenance and environmental protection (Verma & Quraishi, 2022).

Safety And Hazards

Future Directions

properties

InChI |

InChI=1S/C26H43NO7S.Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXGSBTGBBCHS-LGURPPGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt | |

CAS RN |

64936-82-9 |

Source

|

| Record name | 3-Sulfoglycolithocholic acid disodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64936-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)